Native AKG Exhibits Intrinsic Cell Permeability; Esterified Pro-drugs Cause Non-Specific Metabolic Perturbations
Contrary to the common belief that alpha-ketoglutarate is cell-impermeable, native AKG is taken up by a wide range of cell lines. Its esterified analog, dimethyl 2-oxoglutarate (DMKG), is widely used as a 'cell-permeable' pro-drug, but this strategy introduces significant off-target effects. DMKG undergoes rapid spontaneous hydrolysis in aqueous media (half-life < 30 minutes in culture medium), releasing AKG and methanol while the intact ester simultaneously inhibits glycolysis and mitochondrial respiration [1]. In a direct head-to-head comparison in cell culture, DMKG, but not AKG, caused a significant decrease in extracellular acidification rate (ECAR), a measure of glycolysis, and inhibited oxygen consumption rate (OCR) in multiple cell lines [1].
| Evidence Dimension | Glycolytic flux (ECAR) and mitochondrial respiration (OCR) |
|---|---|
| Target Compound Data | No significant inhibition of ECAR or OCR observed at 7 mM. |
| Comparator Or Baseline | Dimethyl 2-oxoglutarate (DMKG) at 7 mM significantly inhibited ECAR and OCR in multiple cell lines (e.g., HCT116, MCF7). |
| Quantified Difference | Qualitative functional difference: DMKG exhibits spurious metabolic inhibition; native AKG does not. |
| Conditions | In vitro; HCT116, MCF7, and other cancer cell lines cultured in standard DMEM; measured by Seahorse XF Analyzer. |
Why This Matters
For studies investigating AKG-dependent metabolic or epigenetic processes, using native AKG avoids the confounding off-target effects of esterified analogs, ensuring experimental fidelity.
- [1] Parker SJ, et al. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nat Commun. 2021;12:4905. View Source
